molecular formula C21H13F3N2 B10925759 1,3,5-tris(4-fluorophenyl)-1H-pyrazole

1,3,5-tris(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10925759
M. Wt: 350.3 g/mol
InChI Key: DIAWNXZXJZWALA-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-fluorophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with three 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-tris(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1,3,5-Tris(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-tris(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies often focus on its ability to modulate specific biochemical processes .

Comparison with Similar Compounds

  • 1,3,5-Tris(4-chlorophenyl)-1H-pyrazole
  • 1,3,5-Tris(4-bromophenyl)-1H-pyrazole
  • 1,3,5-Tris(4-methylphenyl)-1H-pyrazole

Comparison: 1,3,5-Tris(4-fluorophenyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different electronic properties, making it more suitable for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C21H13F3N2

Molecular Weight

350.3 g/mol

IUPAC Name

1,3,5-tris(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H13F3N2/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)19-11-9-18(24)10-12-19/h1-13H

InChI Key

DIAWNXZXJZWALA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F

Origin of Product

United States

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